cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol
Description
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol is a bicyclic alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140 Da . Its structure consists of two fused cyclohexane rings, with hydroxyl (-OH) and hydrogen bonding groups positioned at the fifth carbon.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2/t7-,8+,9?/m0/s1 |
InChI Key |
IGRYUSXMPCQPHK-ZQTLJVIJSA-N |
Isomeric SMILES |
C1C[C@H]2CCC(C[C@H]2C1)O |
Canonical SMILES |
C1CC2CCC(CC2C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization Approach
A notable approach involves starting from substituted indenyl or cyclohexenyl precursors and performing selective hydrogenation and functionalization steps.
- Starting materials : Substituted indene derivatives or cyclohexanone derivatives.
- Cyclization : Intramolecular cyclization reactions under acidic or Lewis acid catalysis to form the bicyclic octahydroindene core.
- Hydroxylation : Introduction of the hydroxyl group at C5 via oxidation or hydroboration-oxidation of an alkene precursor.
- Stereochemical control : Achieved by choice of reagents and reaction conditions such as temperature, solvent, and catalysts.
Example from Literature: Dimethylaluminum Chloride Mediated Addition
In a related synthesis of octahydroinden-5-ol derivatives, a reaction sequence includes:
- Addition of aldehydes to bicyclic intermediates mediated by dimethylaluminum chloride at low temperature (-78 °C), controlling stereochemistry.
- Followed by workup with potassium bicarbonate and extraction to isolate intermediates.
- Further transformations include deprotection and oxidation steps to yield hydroxy-functionalized octahydroindene compounds with defined stereochemistry.
Reduction and Oxidation Steps
- Selective reduction of ketones to alcohols using sodium borohydride or sodium cyanoborohydride in protic solvents (methanol, ethanol) at 0 °C to room temperature.
- Oxidation of alcohols to ketones or acids using reagents like chromium trioxide-sulfuric acid (Jones reagent) in acetone.
- These steps are critical for installing the hydroxyl group at the correct position and stereochemistry.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Lewis acid (e.g., dimethylaluminum chloride) | -78 °C | ~70-90 | Controls stereochemistry |
| Hydroboration-Oxidation | Borane-THF, then H2O2/NaOH | 0 °C to rt | 80-85 | Introduces hydroxyl group at C5 |
| Reduction of ketone | NaBH4 or NaCNBH3 in MeOH/EtOH | 0 °C to rt | 85-95 | Stereoselective reduction to alcohol |
| Oxidation of alcohol to acid | Jones reagent in acetone | 0 °C to rt | 75-85 | For further functional group manipulation |
| Purification | Column chromatography (silica gel) | Ambient | - | Essential for stereoisomer separation |
Characterization and Stereochemical Confirmation
- NMR Spectroscopy : Proton and carbon NMR confirm the stereochemistry and substitution pattern. Key chemical shifts for hydroxyl-bearing carbons appear around δ 3.5-5.0 ppm in ^1H NMR.
- IR Spectroscopy : Hydroxyl groups show characteristic broad absorption around 3400 cm^-1.
- Mass Spectrometry : Confirms molecular weight and purity.
- X-ray Crystallography : Used in some studies to confirm the relative stereochemistry (cis-rel-(3R,7S)) of the product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cis-rel-(3R,7S)-Octahydro-5H-inden-5-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: cis-rel-(3R,7S)-Octahydro-5H-inden-5-one.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. In chemical reactions, the hydroxyl group serves as a reactive site for various transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol with three structurally related compounds:
Key Observations:
- Ring Systems: While the target compound has a rigid bicyclic framework, rel-(3aR,7aS)-Octahydro-1H-isoindol-5-ol hydrochloride features a monocyclic isoindole structure, and Octahydro-4,7-methano-1H-inden-5-ol includes a methano bridge, altering ring strain and spatial accessibility .
- Polarity: The hydrochloride salt in the isoindol derivative enhances water solubility compared to the non-ionic target compound .
- Complexity : The indole-triazole hybrid compound (from ) has significantly higher molecular weight and rotatable bonds, suggesting greater conformational flexibility .
Q & A
Q. What are the key structural and stereochemical features of cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol, and how do they influence its reactivity and biological activity?
The compound is a bicyclic alcohol with the molecular formula C₉H₁₆O and a hydroxyl group at the 5-position. Its cis-(3R,7S) configuration creates a rigid bicyclic framework that impacts hydrogen bonding, solubility, and interactions with biological targets. Stereochemical variations (e.g., trans isomers) alter dipole moments and van der Waals interactions, leading to differences in receptor binding and metabolic stability .
- Methodology : Use X-ray crystallography or NMR (e.g., NOESY) to confirm stereochemistry. Compare activity profiles of stereoisomers in enzyme inhibition assays .
Q. What synthetic routes are effective for producing this compound with high enantiomeric purity?
Synthesis typically involves catalytic hydrogenation of indene derivatives or stereoselective reduction of ketone precursors. For example:
Q. How can researchers validate the purity of this compound and its derivatives?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column.
- Spectroscopy : Confirm molecular identity via ¹H/¹³C NMR and FT-IR (OH stretch ~3400 cm⁻¹).
- Mass Spec : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (m/z 141.2) .
Advanced Research Questions
Q. How does stereochemical inversion (e.g., trans-isomers) affect the neuroprotective or antiviral mechanisms of this compound?
The cis-(3R,7S) configuration enhances binding to GABA₃ receptors, as shown in rodent neuroprotection models, while trans isomers exhibit reduced affinity due to steric clashes. Computational docking studies (e.g., AutoDock Vina) reveal divergent binding poses in viral protease inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., neuroprotection vs. cytotoxicity) for this compound?
Discrepancies may arise from:
- Impurities : Trace ketone or alkane byproducts (e.g., from incomplete reduction) can skew results. Validate purity via GC-MS .
- Assay Conditions : pH-dependent solubility (logP ~1.8) may alter bioavailability. Test activity in buffered (pH 7.4) vs. unbuffered media .
- Species Variability : Rodent vs. human cell lines (e.g., SH-SY5Y neurons) show differential metabolic responses .
Q. How can researchers design derivatives to enhance the metabolic stability of this compound while retaining activity?
- Esterification : Replace the hydroxyl group with acetate (e.g., cis-rel-(3R,7S)-Octahydro-1H-inden-5-yl acetate) to reduce first-pass metabolism.
- Deuterium Labeling : Substitute hydrogen at the 5-position with deuterium to slow CYP450-mediated oxidation.
- Methodology : Assess stability in liver microsome assays and track metabolite profiles via LC-QTOF-MS .
Q. What analytical techniques are critical for characterizing degradation products of this compound under accelerated stability conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
